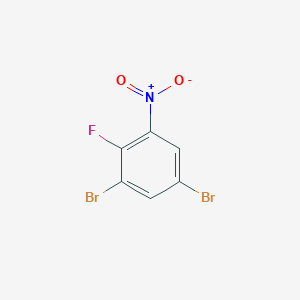

1,5-Dibromo-2-fluoro-3-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

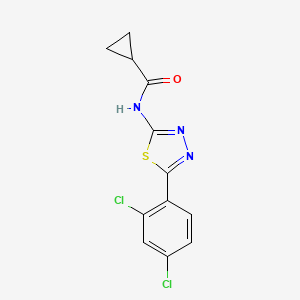

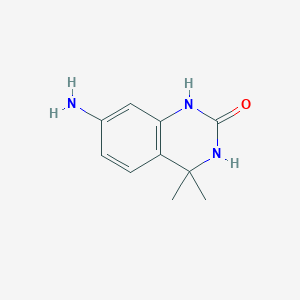

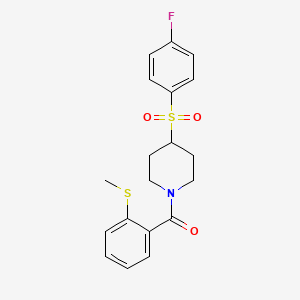

1,5-Dibromo-2-fluoro-3-nitrobenzene is a chemical compound with the molecular formula C6H2Br2FNO2 . It has an average mass of 298.892 Da and a monoisotopic mass of 296.843628 Da .

Molecular Structure Analysis

The molecular structure of 1,5-Dibromo-2-fluoro-3-nitrobenzene consists of a benzene ring substituted with bromine (Br) atoms at the 1 and 5 positions, a fluorine (F) atom at the 2 position, and a nitro (NO2) group at the 3 position .Applications De Recherche Scientifique

Synthesis and Structural Analysis

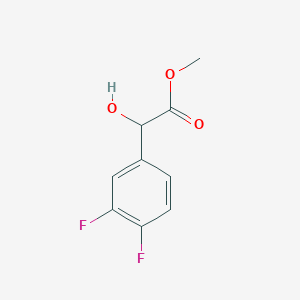

- The compound 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, closely related to 1,5-Dibromo-2-fluoro-3-nitrobenzene, was synthesized and structurally analyzed using X-ray crystallography, NMR, EI-MS, and FT-IR methods. This approach provides insights into the structural and chemical properties of related nitrobenzene derivatives (Sweeney, McArdle, & Aldabbagh, 2018).

Electrophilic Substitution Reactions

- Research on nitrobenzene derivatives, including those with fluoro substitution, has focused on understanding the selectivity and mechanisms in their reactions with various nucleophiles. This information is crucial for synthetic applications in organic chemistry (Khalfina & Vlasov, 2007).

Molecular Interactions and Structural Stability

- A study on 1,3-dibromo-5-nitrobenzene, a compound similar to 1,5-Dibromo-2-fluoro-3-nitrobenzene, revealed insights into the impact of halogen atoms on nonbonded interactions and molecular stability. This can inform the understanding of the physical and chemical properties of halogenated nitrobenzenes (Bosch, Bowling, & Speetzen, 2022).

Luminescence and Sensing Applications

- The luminescent properties of metal-organic frameworks incorporating nitrobenzene derivatives, including fluoro-substituted variants, have been explored for their potential in sensing applications. This research demonstrates the utility of nitrobenzene derivatives in developing materials for detecting environmental pollutants and other substances (Xu et al., 2020).

Photophysics and Photochemistry

- Nitrobenzene, the core structure of 1,5-Dibromo-2-fluoro-3-nitrobenzene, has been extensively studied for its photophysical and photochemical properties. This research provides a foundational understanding of the behavior of nitroaromatic compounds under light exposure, which is relevant for applications in photochemistry and material sciences (Giussani & Worth, 2017).

Mécanisme D'action

Target of Action

It is known that halides and nitro groups are substituents , which suggests that they may interact with various biological targets.

Mode of Action

The mode of action of 1,5-Dibromo-2-fluoro-3-nitrobenzene can be inferred from the general mechanism of electrophilic aromatic substitution reactions. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound’s structure suggests that it may participate in electrophilic aromatic substitution reactions , which are fundamental to many biochemical pathways.

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other physicochemical properties would play a significant role in its bioavailability .

Result of Action

The compound’s electrophilic nature suggests that it could potentially react with various cellular components, leading to a range of effects .

Propriétés

IUPAC Name |

1,5-dibromo-2-fluoro-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FNO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQVKMVBSJDXAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dibromo-2-fluoro-3-nitrobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2854530.png)

![1-(4-methoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)benzyl]pyrrolidine-3-carboxamide](/img/structure/B2854537.png)